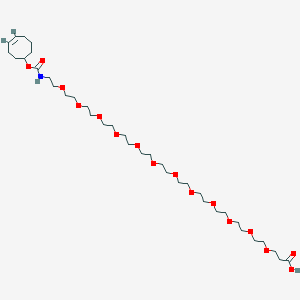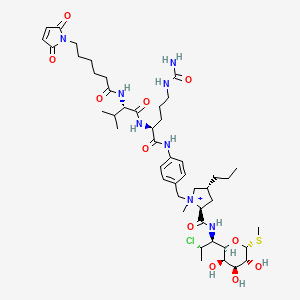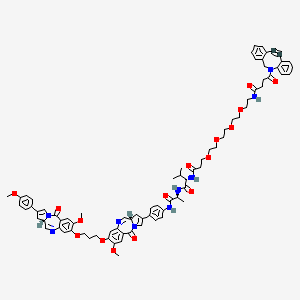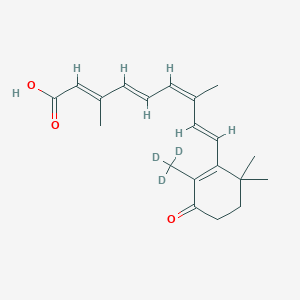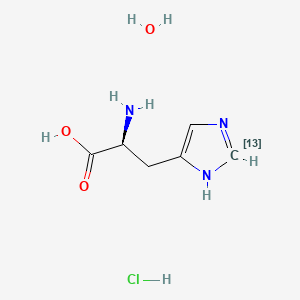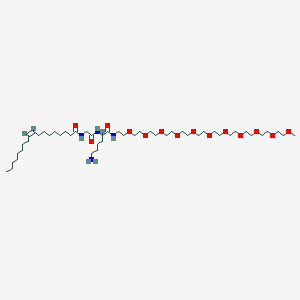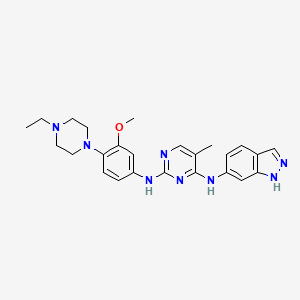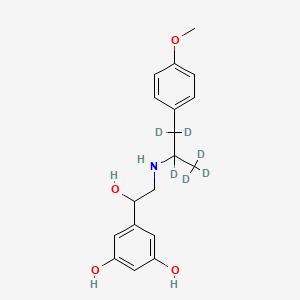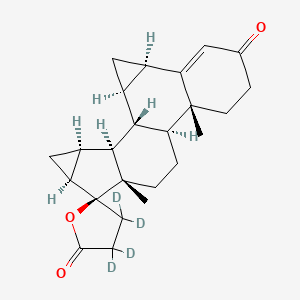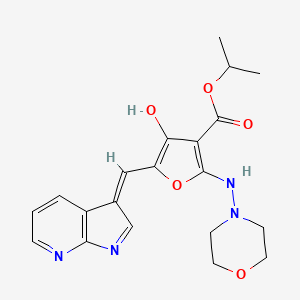
Cdc7-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdc7-IN-3 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 kinase plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex. Inhibition of CDC7 kinase has emerged as a promising strategy for cancer treatment due to its high expression in various tumors and its role in bypassing DNA damage responses .
Preparation Methods
The synthesis of Cdc7-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Cdc7-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
Cdc7-IN-3 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of CDC7 kinase in DNA replication and cell cycle regulation. In biology, it is used to investigate the molecular mechanisms underlying cancer cell proliferation and survival. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including ovarian, lung, and oral cancers. In industry, it may be used in the development of new drugs and therapeutic strategies targeting CDC7 kinase .
Mechanism of Action
Cdc7-IN-3 exerts its effects by selectively inhibiting the activity of CDC7 kinase. The primary mechanism involves binding to the ATP-binding site of CDC7 kinase, thereby preventing the phosphorylation of the MCM complex. This inhibition disrupts the initiation of DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDC7-DBF4 complex and the ATR-CHK1 signaling pathway .
Comparison with Similar Compounds
Cdc7-IN-3 is part of a class of CDC7 kinase inhibitors that includes other compounds such as Cdc7-IN-1 and Cdc7-IN-2. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique in its high selectivity for CDC7 kinase and its ability to induce cell death in cancer cells with minimal effects on normal cells. Other similar compounds include TAK-931 and other ATP-competitive CDC7 inhibitors .
Properties
Molecular Formula |
C20H22N4O5 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
propan-2-yl 4-hydroxy-2-(morpholin-4-ylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate |
InChI |
InChI=1S/C20H22N4O5/c1-12(2)28-20(26)16-17(25)15(29-19(16)23-24-6-8-27-9-7-24)10-13-11-22-18-14(13)4-3-5-21-18/h3-5,10-12,23,25H,6-9H2,1-2H3/b13-10+ |
InChI Key |
ROEAYIXSRHOPGQ-JLHYYAGUSA-N |
Isomeric SMILES |
CC(C)OC(=O)C1=C(OC(=C1O)/C=C/2\C=NC3=C2C=CC=N3)NN4CCOCC4 |
Canonical SMILES |
CC(C)OC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)NN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


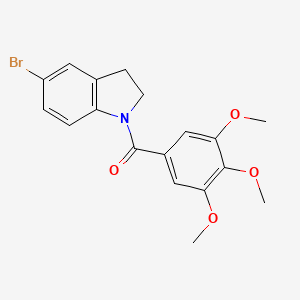



![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)
